molecular formula C19H15BrN4O3 B11199377 5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole

5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B11199377
M. Wt: 427.3 g/mol
InChI Key: RGCDSHKHWSMXLG-UHFFFAOYSA-N
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Description

5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole typically involves the reaction of 3-bromobenzohydrazide with ethyl 4-ethoxybenzoate in the presence of phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the desired oxadiazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The oxadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and other nucleophilic agents for substitution reactions.

    Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted oxadiazole derivatives, while oxidation reactions can produce oxadiazole N-oxides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis, while its anticancer activity is linked to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine
  • 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine

Uniqueness

5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties.

Properties

Molecular Formula

C19H15BrN4O3

Molecular Weight

427.3 g/mol

IUPAC Name

2-(3-bromophenyl)-5-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C19H15BrN4O3/c1-2-25-15-8-6-12(7-9-15)18-21-16(27-24-18)11-17-22-23-19(26-17)13-4-3-5-14(20)10-13/h3-10H,2,11H2,1H3

InChI Key

RGCDSHKHWSMXLG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CC3=NN=C(O3)C4=CC(=CC=C4)Br

Origin of Product

United States

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